

The Pharmacokinetics of Vibramycin Calcium in Animal Models: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of doxycycline, with a special focus on the implications of its calcium salt formulation, **Vibramycin calcium**, in various animal models. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction: Doxycycline and the Significance of the Calcium Salt

Doxycycline is a broad-spectrum tetracycline antibiotic widely employed in veterinary medicine due to its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. It is available in various salt forms, including hyclate, monohydrate, and calcium. While most pharmacokinetic studies in animal models have been conducted on the hyclate and monohydrate salts, an understanding of the doxycycline calcium formulation is crucial for its appropriate use.

The interaction between tetracyclines and divalent cations like calcium is well-documented. This interaction can significantly impact the oral absorption of the drug. Calcium ions can form insoluble chelate complexes with doxycycline in the gastrointestinal tract, thereby reducing its bioavailability.[1][2] While doxycycline is reported to have a lower affinity for calcium binding



compared to older tetracyclines, this interaction remains clinically relevant.[3][4] Consequently, the formulation of doxycycline as a calcium salt, or its co-administration with calcium-rich diets, can influence its pharmacokinetic profile. Studies in rabbits have shown that reducing the calcium content in their feed is necessary to achieve adequate oral bioavailability of doxycycline.[5]

This guide will synthesize the available pharmacokinetic data for doxycycline across several animal species, paying close attention to the experimental conditions that might influence its absorption and disposition, and providing context for the potential behavior of the calcium salt form.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of doxycycline in various animal models. It is important to note that the majority of these studies utilized doxycycline hyclate for administration. The data is presented to allow for easy comparison across species and routes of administration.

Table 1: Pharmacokinetic Parameters of Doxycycline in Swine



Route of Administr ation	Dosage	Cmax (µg/mL)	Tmax (h)	Eliminati on Half- life (h)	Bioavaila bility (%)	Referenc e
Oral (in feed)	11.8-13.3 mg/kg/day	0.7 - 1.5 (steady state)	-	5.9 ± 1.0	-	[6]
Oral (in feed)	7, 13, and 26 mg/kg/day	0.37-0.89, 0.71-1.14, 1.62-3.18 (steady state)	-	-	-	[7]
Oral (in feed)	20 mg/kg	11.71 - 14.95	-	-	50	[8][9]
Oral (in drinking water)	-	-	-	7.33	30.7	[8]

Table 2: Pharmacokinetic Parameters of Doxycycline in Sheep

Route of Administr ation	Dosage	Cmax (µg/mL)	Tmax (h)	Eliminati on Half- life (h)	Bioavaila bility (%)	Referenc e
Intravenou s	-	-	-	7.027 ± 1.128	-	[10]
Oral	20 mg/kg	2.182 ± 0.9117	3.432 ± 3.307	-	35.77 ± 10.20	[10]
Intramuscu lar	20 mg/kg	2.79 ± 0.79	0.86 ± 0.47	77.88 ± 28.45	-	[3]

Table 3: Pharmacokinetic Parameters of Doxycycline in Goats



Route of Administr ation	Dosage	Cmax (µg/mL)	Tmax (h)	Eliminati on Half- life (h)	Bioavaila bility (%)	Referenc e
Intravenou s	5 mg/kg	-	-	-	-	[11]
Intramuscu lar	20 mg/kg	-	-	-	45.60	[11]
Oral	20 mg/kg	-	-	-	31.39 ± 4.51	[4]

Table 4: Pharmacokinetic Parameters of Doxycycline in Broiler Chickens

Route of Administr ation	Dosage	Cmax (µg/mL)	Tmax (h)	Eliminati on Half- life (h)	Bioavaila bility (%)	Referenc e
Intravenou s	20 mg/kg	-	-	4.75 ± 0.21	-	[12]
Oral	20 mg/kg	54.58 ± 2.44	0.35 ± 0.02	6.03 ± 0.45	41.33 ± 2.02	[12]
Oral (in drinking water)	200 mg/L	8.3 ± 0.9 (steady state)	-	14.9 ± 1.4	-	[13]
Oral (fasted)	25 mg/kg	4.47 ± 0.16	1.73 ± 0.06	-	73.4 ± 2.5	[14]
Oral (fed)	25 mg/kg	3.07 ± 0.23	3.34 ± 0.21	-	-	[14]

Table 5: Pharmacokinetic Parameters of Doxycycline in Dogs



Route of Administr ation	Dosage	Cmax (µg/mL)	Tmax (h)	Eliminati on Half- life (h)	Bioavaila bility (%)	Referenc e
Intravenou s	5 mg/kg	-	-	10.36	-	[15]
Subcutane ous (long- acting)	10 mg/kg	2.8 ± 0.3	2.11 ± 0.12	133.61 ± 6.32	199.48	[16]
Oral (tablets)	10 mg/kg	-	-	-	-	[16]

Detailed Experimental Protocols

A generalized experimental workflow for pharmacokinetic studies of doxycycline in animal models is described below. Specific details from cited studies are incorporated to provide a comprehensive understanding of the methodologies employed.

Animal Models

- Species: Studies have been conducted in a variety of species including swine (fattening pigs), sheep (Spanish Churra), goats (Murciano-Granadina), broiler chickens, and dogs (Mongrel).[6][10][11][12][16]
- Health Status: Animals were generally reported to be healthy and clinically normal upon physical examination.[10][11]
- Housing and Acclimatization: Animals are typically housed in appropriate facilities and allowed an acclimatization period before the commencement of the study.

Drug Administration and Dosing

• Formulation: Doxycycline is often administered as a hyclate salt, either in an aqueous solution for injection or as a powder for oral administration (e.g., mixed in feed or dissolved in drinking water).[6][12][16]



- · Routes of Administration:
 - Intravenous (IV): Administered as a bolus injection, typically into a jugular or cephalic vein, to determine the absolute bioavailability and fundamental pharmacokinetic parameters.
 [10][12]
 - Oral (PO): Administered as a drench, in medicated feed, or dissolved in drinking water. For studies investigating the effect of food, animals are either fasted or fed prior to drug administration.[6][10][14]
 - Intramuscular (IM): Injected into a suitable muscle mass.[3]
 - Subcutaneous (SC): Injected beneath the skin, often for long-acting formulations.[16]
- Dosage: Doses vary depending on the species and the study objectives, but typically range from 5 to 25 mg/kg body weight.[10][12][15]

Sample Collection

- Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis. Plasma
 or serum is separated by centrifugation.[6][10][12]
- Sampling Sites: Blood is typically collected from the jugular vein in larger animals (pigs, sheep, goats) and from the wing vein in chickens.[6][10][12] In dogs, a cephalic or saphenous vein is often used.[16]
- Sampling Schedule: A series of blood samples are collected at predetermined time points after drug administration. The schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[16]

Analytical Methodology

- Method: High-Performance Liquid Chromatography (HPLC) is the most common analytical method used for the quantification of doxycycline in biological samples.
- Sample Preparation: This typically involves a protein precipitation step, followed by centrifugation to separate the supernatant containing the drug.[6]

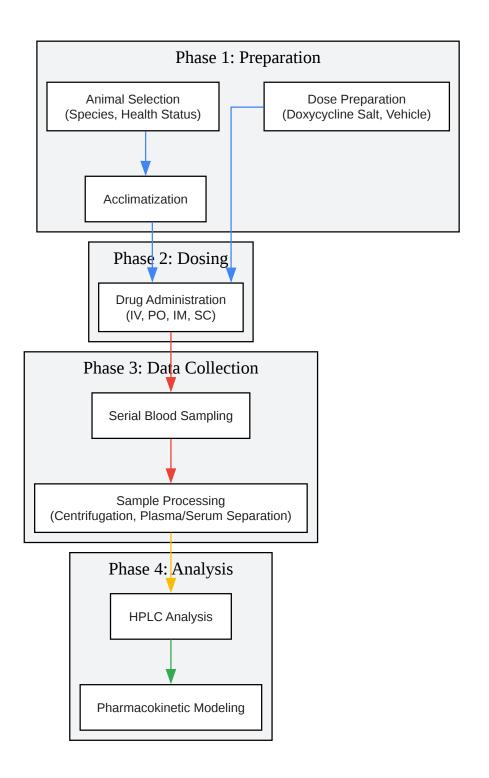


- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is frequently used.[6]
 - Mobile Phase: The composition of the mobile phase varies but often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[8]
 - Detection: UV or fluorescence detectors are used to detect and quantify doxycycline.
- Validation: The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[8]

Visualizations of Experimental Workflows and Logical Relationships

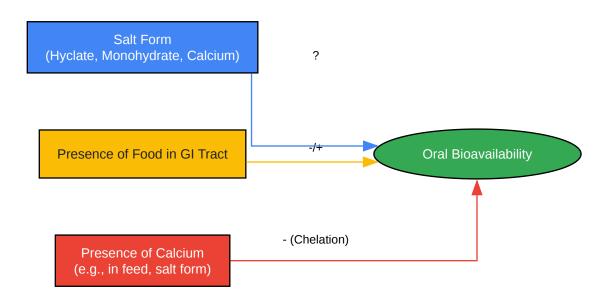
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationship of factors influencing doxycycline pharmacokinetics.







Oral Doxycycline Administration



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